molecular formula C23H22ClN5O4S B385650 5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B385650
M. Wt: 500.0 g/mol
InChI Key: AWHLUXDXYLBVJW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-morpholin-4-ylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-morpholin-4-ylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-morpholin-4-ylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study cellular processes.

    Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imino group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The morpholin-4-ylethyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one analogs. Compared to these compounds, 3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-morpholin-4-ylethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22ClN5O4S

Molecular Weight

500.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-morpholin-4-ylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H22ClN5O4S/c24-16-4-6-17(7-5-16)34(31,32)19-15-18-22(26-20-3-1-2-8-28(20)23(18)30)29(21(19)25)10-9-27-11-13-33-14-12-27/h1-8,15,25H,9-14H2

InChI Key

AWHLUXDXYLBVJW-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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